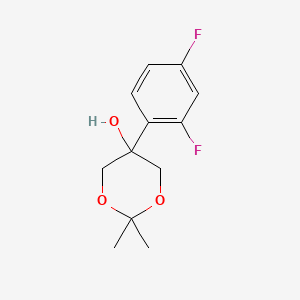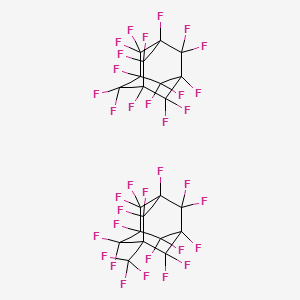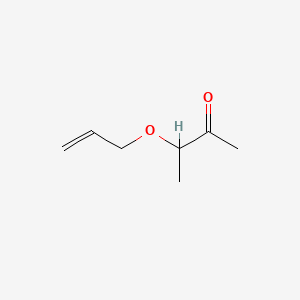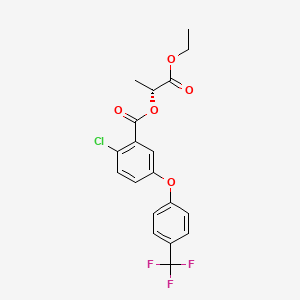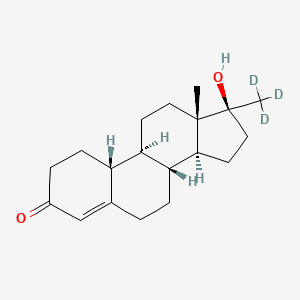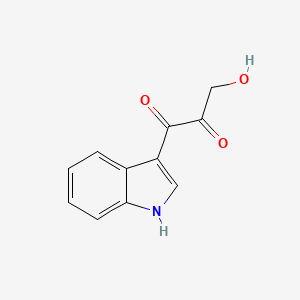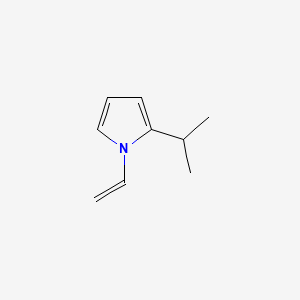
13,17-Dimethylnonacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13,17-Dimethylnonacosane is a hydrocarbon with the molecular formula C₃₁H₆₄ and a molecular weight of 436.8399 g/mol . It is a branched alkane, specifically a dimethyl derivative of nonacosane. This compound is notable for its presence in various natural sources, including insect cuticular hydrocarbons, where it plays a role in chemical communication and protection against desiccation .
準備方法
The synthesis of 13,17-Dimethylnonacosane can be achieved through several methods. One common approach involves the C-alkylation of a suitable precursor, followed by ionic hydrogenation and decarboxylation reactions . This method is advantageous for large-scale production due to its cost-effectiveness and simplicity. Industrial production methods often utilize similar synthetic routes, ensuring high yields and purity of the final product.
化学反応の分析
13,17-Dimethylnonacosane undergoes various chemical reactions typical of alkanes. These include:
Oxidation: Under specific conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like chlorinated or brominated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid, and reducing agents like hydrogen gas in the presence of a catalyst. The major products formed depend on the reaction conditions and the specific reagents used .
科学的研究の応用
13,17-Dimethylnonacosane has several applications in scientific research:
Biology: Insect studies utilize this compound to understand chemical communication and mating behaviors.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
作用機序
The mechanism of action of 13,17-Dimethylnonacosane in biological systems involves its interaction with specific receptors or enzymes. In insects, it acts as a pheromone, binding to olfactory receptors and triggering behavioral responses. The molecular pathways involved include signal transduction mechanisms that lead to changes in behavior or physiology .
類似化合物との比較
13,17-Dimethylnonacosane can be compared to other similar compounds such as 11,13-Dimethylheptacosane and 3,15-Dimethylnonacosane . These compounds share similar structural features but differ in the position of the methyl groups. The unique positioning of the methyl groups in this compound contributes to its specific chemical properties and biological activities, making it distinct from its analogs .
特性
CAS番号 |
69188-53-0 |
|---|---|
分子式 |
C31H64 |
分子量 |
436.8 g/mol |
IUPAC名 |
13,17-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-9-11-13-15-17-19-21-23-26-30(3)28-25-29-31(4)27-24-22-20-18-16-14-12-10-8-6-2/h30-31H,5-29H2,1-4H3 |
InChIキー |
XSGSCZPMXWZPCT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


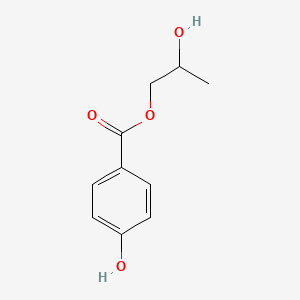
![tert-butyl N-[4-(dimethylamino)butyl]carbamate](/img/structure/B13837902.png)
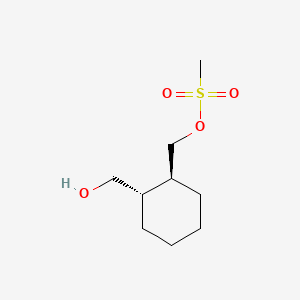
![3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13837906.png)
